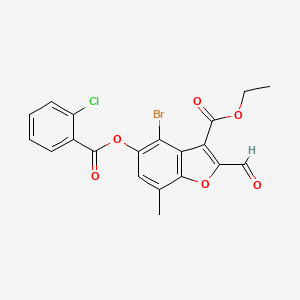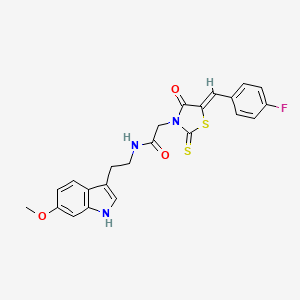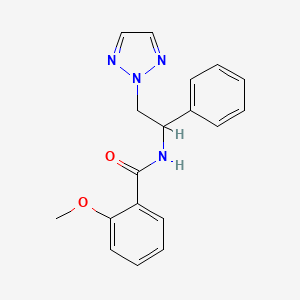![molecular formula C13H17NO4S B2821084 Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate CAS No. 1119407-35-0](/img/structure/B2821084.png)
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate” is a chemical compound with the CAS Number: 1119407-35-0 . It has a molecular weight of 283.35 . The IUPAC name for this compound is methyl 4-[(1-pyrrolidinylsulfonyl)methyl]benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO4S/c1-18-13(15)12-6-4-11(5-7-12)10-19(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 283.35 .Aplicaciones Científicas De Investigación
Synthesis and Spectroelectrochemical Characterization
One application involves the synthesis of a magenta polypyrrole derivatised with Methyl Red azo dye, highlighting the electrochromic properties and potential for pH sensor development due to its color change in response to pH variations (Almeida et al., 2017).
Chemical Reactivity and Modification
Another study explores the modification of electrophilic centers and substituents on nonleaving groups in pyridinolysis, providing insights into reaction mechanisms and the influence of substituent electronic nature (Um et al., 2006).
Intermediate Synthesis for Pharmaceuticals
Research also includes the synthesis of a key intermediate of Tianeptine, demonstrating an optimized process involving condensation, methylation, hydrogenolysis, and cyclization (Xiu-lan, 2009).
Novel Compounds Synthesis
There is work on synthesizing new 4-(trifluoromethyl)pyrrolidines with various substituents, showcasing methodologies for generating compounds with potential biological activities (Markitanov et al., 2016).
Material Science Applications
Studies have been conducted on the synthesis and characterization of organo-soluble polyphenylquinoxalines with potential applications in optics due to their high refractive indices and low birefringences (Li et al., 2010).
Cyclization Reactions
Research includes the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, providing a pathway for generating heterocyclic compounds (Benetti et al., 2002).
Environmental Impact Assessment
Another study focuses on the environmental impact of sulfometuron methyl, assessing its movement in water and sediment, which is crucial for understanding the ecological safety of chemical compounds (Neary & Michael, 1989).
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring is a significant feature in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Therefore, “Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate” and its derivatives may have potential applications in the development of new drugs with different biological profiles .
Propiedades
IUPAC Name |
methyl 4-(pyrrolidin-1-ylsulfonylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)12-6-4-11(5-7-12)10-19(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNVETYYAJFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)



![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)


![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)
